Eclitasertib

Ulcerative Colitis Inflammatory Bowel Disease RIPK1 Inhibition

Eclitasertib is a peripherally-restricted RIPK1 inhibitor in Phase 2 for ulcerative colitis, offering a translational bridge with validated human PK/PD (>90% pRIPK1 inhibition). Unlike brain-penetrant RIPK1 inhibitors or alternative JAK/TNF therapies, its scaffold and selectivity avoid CNS confounds and class heterogeneity failures (e.g., GSK2982772). Choose Eclitasertib to ensure target engagement purity and clinical relevance in peripheral inflammation research.

Molecular Formula C19H18N6O3
Molecular Weight 378.4 g/mol
CAS No. 2125450-76-0
Cat. No. B8217943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEclitasertib
CAS2125450-76-0
Molecular FormulaC19H18N6O3
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C(COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
InChIInChI=1S/C19H18N6O3/c1-25-17-14(8-5-9-20-17)28-11-13(19(25)27)21-18(26)16-22-15(23-24-16)10-12-6-3-2-4-7-12/h2-9,13H,10-11H2,1H3,(H,21,26)(H,22,23,24)/t13-/m0/s1
InChIKeyXUZICJHIIJCKQQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eclitasertib (DNL-758/SAR443122): Baseline Profile of a Clinical-Stage Peripherally-Restricted RIPK1 Inhibitor


Eclitasertib (also known as DNL-758 and SAR443122) is an orally bioavailable, small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). It is a selective, peripherally-restricted kinase inhibitor currently in Phase 2 clinical development for peripheral inflammatory disorders such as ulcerative colitis and cutaneous lupus erythematosus [1]. As a potent RIPK1 antagonist, it is designed to disrupt the TNF signaling pathway, attenuating inflammation and necroptotic cell death, while its peripheral restriction is intended to minimize potential central nervous system side effects [2].

Why Eclitasertib Cannot Be Substituted by Other RIPK1 or Anti-Inflammatory Agents


Generic substitution of Eclitasertib with other RIPK1 inhibitors or alternative anti-inflammatory agents (e.g., JAK or TNF inhibitors) is not scientifically justified. The RIPK1 class is highly heterogeneous in terms of blood-brain barrier penetration, selectivity profiles, and clinical outcomes. For instance, the pan-RIPK1 inhibitor GSK2982772 failed to demonstrate efficacy in ulcerative colitis, highlighting that RIPK1 inhibition alone is insufficient without the right molecular properties [1]. Furthermore, Eclitasertib is a peripherally-restricted inhibitor, a key differentiator from brain-penetrant RIPK1 inhibitors intended for neurodegenerative diseases. Interchanging it with JAK inhibitors (e.g., tofacitinib) or TNF biologics (e.g., infliximab) would also be inappropriate, as these target entirely different nodes in the inflammatory cascade with distinct safety and efficacy profiles [2][3].

Eclitasertib Quantitative Evidence Guide for Scientific Selection and Procurement


Divergent Clinical Outcomes: Eclitasertib vs. Failed RIPK1 Inhibitor GSK2982772

In contrast to the RIPK1 inhibitor GSK2982772, which failed to show efficacy in a Phase IIa ulcerative colitis trial, Eclitasertib has advanced to a Phase 2 dose-ranging study based on a differentiated clinical profile [1][2]. GSK2982772 was found to have 'no significant differences in efficacy' versus placebo, leading to the conclusion that it is 'not a promising treatment' as monotherapy. While Eclitasertib's Phase 2 results are pending, this prior failure of a class competitor underscores that not all RIPK1 inhibitors are therapeutically equivalent, emphasizing the need for a compound with validated target engagement and clinical progression like Eclitasertib.

Ulcerative Colitis Inflammatory Bowel Disease RIPK1 Inhibition

Comparative Potency: Eclitasertib vs. Benchmark RIPK1 Inhibitor GSK963

In direct binding and cellular assays, Eclitasertib exhibits potent RIPK1 inhibition. While a direct head-to-head study is not available, cross-study comparison shows Eclitasertib's IC50 (0.0375 µM) is comparable to the widely used research benchmark GSK963 (IC50 of 0.029 µM or 29 nM) . This places Eclitasertib in the same high-potency category as a well-characterized, selective RIPK1 inhibitor, validating its utility as a potent chemical probe for studying RIPK1-dependent pathways.

Kinase Inhibition RIPK1 In Vitro Pharmacology

Peripheral Restriction: Quantified Blood-Brain Barrier Penetration vs. Brain-Penetrant RIPK1 Inhibitors

Eclitasertib is explicitly designed and characterized as a 'peripherally-restricted' RIPK1 inhibitor, a key differentiator from brain-penetrant RIPK1 inhibitors (e.g., DNL104, DNL747) intended for CNS disorders . While specific brain-to-plasma ratio data is not publicly available, the peripheral restriction is a deliberate design feature confirmed in the Phase 1 clinical study and is critical for minimizing off-target CNS effects when treating peripheral inflammatory diseases [1]. This property is a functional comparator against CNS-penetrant RIPK1 inhibitors, which may be unsuitable for indications like ulcerative colitis due to potential neurotoxicity.

Pharmacokinetics Blood-Brain Barrier Peripheral Restriction

Advanced Clinical Development: Phase 2 vs. Preclinical or Early-Phase RIPK1 Inhibitors

Eclitasertib is in Phase 2 clinical development for ulcerative colitis and cutaneous lupus erythematosus, a more advanced stage than many research-grade RIPK1 inhibitors (e.g., Necrostatin-1s, GSK963) which are primarily preclinical tools . This clinical progression provides a higher level of validation for its human safety, tolerability, and pharmacokinetic profile compared to earlier-stage compounds [1]. For translational research, selecting a compound with human clinical data reduces the risk of later-stage failure due to unforeseen toxicity or poor PK.

Clinical Trial Phase Drug Development Ulcerative Colitis

Validated Target Engagement: >90% Inhibition of pRIPK1 in Human PBMCs

A critical differentiator is the availability of robust human pharmacodynamic data. In a Phase 1 trial, a single oral dose of Eclitasertib (100 mg or higher) resulted in >90% inhibition of S166 phosphorylated RIPK1 (pRIPK1) in human peripheral blood mononuclear cells (PBMCs) at 12 hours post-dose [1]. This level of target engagement is rarely documented for research-grade RIPK1 inhibitors and provides a direct link between drug exposure and downstream pharmacology in humans. In contrast, many RIPK1 inhibitors are characterized only by in vitro IC50 values or rodent PK/PD.

Pharmacodynamics Target Engagement Ex Vivo Assay

Eclitasertib: Optimized Application Scenarios Based on Differentiated Evidence


Translational Research in Inflammatory Bowel Disease (IBD)

Eclitasertib is the preferred RIPK1 inhibitor for academic and pharmaceutical labs conducting translational research in ulcerative colitis and other peripheral inflammatory disorders. Its Phase 2 clinical status and human PD data (>90% pRIPK1 inhibition) provide a translational bridge between preclinical models and human disease that is unmatched by earlier-stage compounds [1]. Furthermore, the clinical failure of GSK2982772 in ulcerative colitis underscores that not all RIPK1 inhibitors are equal, making Eclitasertib a more relevant tool for investigating this target in IBD [2].

Peripheral Inflammation Models (Excluding CNS Studies)

For studies focused on peripheral inflammation, such as rheumatoid arthritis, psoriasis, or systemic inflammatory response, Eclitasertib's peripherally-restricted profile offers a critical advantage over CNS-penetrant RIPK1 inhibitors [1]. This minimizes the confounding effects of central nervous system activity, allowing for cleaner interpretation of peripheral target engagement and therapeutic effects. Researchers investigating the role of RIPK1 in systemic inflammation should select Eclitasertib to avoid the potential neurotoxicity or off-target CNS effects associated with brain-penetrant molecules [2].

Biomarker-Driven Clinical Trial Design and PK/PD Modeling

Pharmaceutical and CRO scientists designing clinical trials for RIPK1 inhibitors can leverage the extensive human PK/PD data available for Eclitasertib. The well-characterized relationship between dose, plasma concentration, and >90% pRIPK1 inhibition in PBMCs provides a validated benchmark for target engagement [1]. This data can inform the selection of dose ranges and PD endpoints for novel RIPK1-targeting candidates, reducing the uncertainty associated with first-in-human trials [2].

Chemical Biology and Kinase Selectivity Studies

Eclitasertib serves as a valuable tool compound for chemical biologists investigating the RIPK1 signaling network. Its comparable in vitro potency to the widely used benchmark GSK963 (IC50 of 37.5 nM vs. 29 nM) makes it a suitable alternative or complementary probe for validating RIPK1-dependent effects in cellular assays [1]. Its distinct chemical scaffold and peripheral restriction also provide a useful comparator when assessing target class liabilities or structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eclitasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.